(E)-3-O-Methyl Entacapone (E)-3-O-Methyl Entacapone 3-O-methylentacapone is a C-nitro compound that is entacapone in which the phenolic hydroxy group that is meta to the nitro group has been converted into the corresponding methyl ether. It is an aromatic ether, a monocarboxylic acid amide, a nitrile and a member of 2-nitrophenols. It derives from a 5-nitrovanillin and an entacapone.
Brand Name: Vulcanchem
CAS No.: 857629-78-8
VCID: VC21348386
InChI: InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+
SMILES: CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Molecular Formula: C15H17N3O5
Molecular Weight: 319.31 g/mol

(E)-3-O-Methyl Entacapone

CAS No.: 857629-78-8

Cat. No.: VC21348386

Molecular Formula: C15H17N3O5

Molecular Weight: 319.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(E)-3-O-Methyl Entacapone - 857629-78-8

CAS No. 857629-78-8
Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
IUPAC Name (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+
Standard InChI Key MAZRYCCTAIVEQP-IZZDOVSWSA-N
Isomeric SMILES CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N
SMILES CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Canonical SMILES CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Appearance Solid Powder

Chemical Identity and Properties

(E)-3-O-Methyl Entacapone, also known by its systematic IUPAC name (E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, is a derivative of entacapone with distinctive structural modifications . The compound is identified by the CAS registry number 857629-78-8 . It maintains the core structure of entacapone but features an additional methoxy group at the 3-position.

The chemical and physical properties of (E)-3-O-Methyl Entacapone are summarized in the following table:

PropertyValue
Chemical FormulaC₁₅H₁₇N₃O₅
Molecular Weight319.31300 g/mol
CAS Number857629-78-8
Exact Mass319.11700
Polar Surface Area (PSA)119.38000
LogP2.60758
Physical StateSolid
SolubilityLimited water solubility

The compound possesses several functional groups including a nitrile group, amide functionality, a nitro group, and hydroxyl and methoxy substituents on the aromatic ring . These structural features contribute to its chemical reactivity and biological interactions.

Relationship to Entacapone

(E)-3-O-Methyl Entacapone is structurally related to entacapone (CAS: 130929-57-6), differing primarily in the methylation of one hydroxyl group . Entacapone itself is a clinically significant COMT inhibitor used as an adjunct therapy in Parkinson's disease treatment .

Entacapone functions as a selective and reversible inhibitor of COMT, an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, leading to their inactivation . When administered alongside levodopa/carbidopa therapy, entacapone blocks COMT methylation and subsequent degradation of plasma levodopa, thereby prolonging its therapeutic effect .

The structural relationship between entacapone and (E)-3-O-Methyl Entacapone is particularly significant from a medicinal chemistry perspective. The methoxy modification in (E)-3-O-Methyl Entacapone alters the compound's interaction with the COMT enzyme and affects its pharmacological profile compared to the parent compound entacapone .

Synthetic Applications and Chemistry

One of the most important applications of (E)-3-O-Methyl Entacapone is its role as a precursor in the synthesis of entacapone. The synthetic route from (E)-3-O-Methyl Entacapone to entacapone involves a demethylation reaction that can be catalyzed by aluminum trichloride .

The synthetic pathway documented in the literature demonstrates a high-yield conversion:

  • (E)-3-O-Methyl Entacapone (C₁₅H₁₇N₃O₅) is treated with aluminum trichloride (AlCl₃) in dichloromethane at 0-5°C in the presence of triethylamine.

  • The reaction mixture is refluxed for 3-4 hours until complete conversion.

  • After cooling to 0-5°C, 20% hydrochloric acid solution is added, and the mixture is stirred at room temperature.

  • The resulting solid (entacapone) is filtered, washed with water, and dried under reduced pressure.

This process yields entacapone with approximately 98% efficiency, making it an industrially relevant synthetic route . The chemical transformation involves the selective cleavage of the methyl-ether bond, resulting in the formation of the catechol structure characteristic of entacapone.

Research Applications

(E)-3-O-Methyl Entacapone serves several important functions in scientific research:

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